1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethanone
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Overview
Description
1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethanone is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethanone typically involves multiple steps starting from commercially available pyrazoles. One common synthetic route includes the regio-controlled construction of pyrazole-5-aldehydes, followed by deprotection and reduction steps to generate the fused heterocyclic scaffold . Optimization of a protected hydroxyethyl group on N1 is crucial for achieving high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions for large-scale reactions, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrazole or oxazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethanone has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of novel materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine
Comparison: 1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethanone is unique due to its specific fusion of pyrazole and oxazine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-6(11)7-4-9-10-2-3-12-5-8(7)10/h4H,2-3,5H2,1H3 |
InChI Key |
BZWCROYOOOTSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2COCCN2N=C1 |
Origin of Product |
United States |
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